molecular formula C23H28N4O2S2 B12147485 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12147485
M. Wt: 456.6 g/mol
InChI Key: NZOSLJZTDWCHRR-ZDLGFXPLSA-N
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Description

2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperidinyl and thiazolidinyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl and thiazolidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. Compared to these compounds, 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

This article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H28N4O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H28N4O2S2/c1-5-8-26-22(29)18(31-23(26)30)10-17-20(25-11-15(3)9-16(4)12-25)24-19-7-6-14(2)13-27(19)21(17)28/h6-7,10,13,15-16H,5,8-9,11-12H2,1-4H3/b18-10-

InChI Key

NZOSLJZTDWCHRR-ZDLGFXPLSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)SC1=S

Origin of Product

United States

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